JWH 122 5-methylnaphthyl isomer

Overview

Description

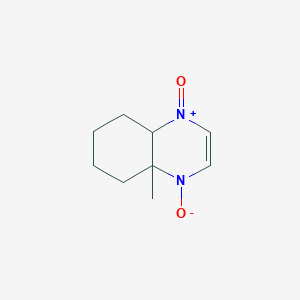

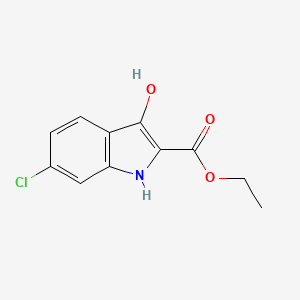

JWH 122 is a synthetic cannabinoid (CB) that displays high-affinities for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . The 5-methylnaphthyl isomer differs from JWH 122 in that the methyl group is attached to the naphthyl rings at the 5, rather than the 4, position .

Molecular Structure Analysis

The molecular formula of JWH 122 5-methylnaphthyl isomer is C25H25NO . The InChI code is InChI=1S/C25H25NO/c1-3-4-7-16-26-17-23(21-11-5-6-15-24(21)26)25(27)22-14-9-12-19-18(2)10-8-13-20(19)22/h5-6,8-15,17H,3-4,7,16H2,1-2H3 . The canonical SMILES is CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C(C=CC=C43)C .Physical And Chemical Properties Analysis

The molecular weight of JWH 122 5-methylnaphthyl isomer is 355.5 g/mol . It has a computed XLogP3-AA value of 6.7 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass are 355.193614421 g/mol . The topological polar surface area is 22 Ų . The heavy atom count is 27 .Scientific Research Applications

Forensic Toxicology

In forensic toxicology, JWH-122 5-Methylnaphthyl Isomer is crucial for the differentiation of regioisomers of synthetic cannabinoids . The ability to distinguish between isomers is vital for legal and toxicological purposes, as different isomers can have varying legal statuses and toxicological profiles. Techniques like GC-EI-MS/MS are employed to analyze the fragmentation patterns and chromatographic behaviors of these isomers, aiding in their identification and differentiation in forensic investigations .

Chemical Research

Chemical researchers utilize JWH-122 5-Methylnaphthyl Isomer as an analytical reference standard to study the properties and behaviors of synthetic cannabinoids . Its high affinity for cannabinoid receptors makes it a subject of interest in understanding receptor-ligand interactions and the development of new synthetic cannabinoids with potential therapeutic applications or for creating safer recreational alternatives .

Neuroscience

In neuroscience, JWH-122 5-Methylnaphthyl Isomer serves as a tool to investigate the effects of synthetic cannabinoids on the central nervous system . By studying its interaction with CB1 and CB2 receptors, researchers can gain insights into the neurological pathways influenced by cannabinoids and explore its implications for conditions like pain, mood disorders, and neurodegenerative diseases .

Pharmacology

Pharmacological studies involve JWH-122 5-Methylnaphthyl Isomer to understand its efficacy, potency, and safety profile as a synthetic cannabinoid . Its binding affinities to cannabinoid receptors are quantified to assess its potential as a therapeutic agent, despite its current classification as not suitable for human or veterinary use .

Toxicology

Toxicologists study JWH-122 5-Methylnaphthyl Isomer to determine its toxic effects and safety margins . This research is essential for public health, as it helps in establishing guidelines for safe exposure levels and informs medical professionals about the treatment of adverse effects resulting from exposure to this compound.

Forensic Science

In forensic science, JWH-122 5-Methylnaphthyl Isomer is analyzed to identify its presence in various matrices, such as herbal products or biological samples . This is important for law enforcement and regulatory agencies to monitor and control the distribution and use of synthetic cannabinoids.

Medicinal Chemistry

Medicinal chemists use JWH-122 5-Methylnaphthyl Isomer as a scaffold to design and synthesize new compounds with potential medicinal properties . By modifying its structure, researchers aim to create derivatives with improved pharmacokinetics, efficacy, and reduced side effects.

Drug Development

In drug development, JWH-122 5-Methylnaphthyl Isomer is a reference compound for the development of new drugs that target cannabinoid receptors . It provides a benchmark for the activity and selectivity of new compounds, guiding the optimization process in the quest for novel therapeutics.

Mechanism of Action

Target of Action

JWH-122 5-Methylnaphthyl Isomer is a synthetic cannabinoid . It primarily targets the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .

Mode of Action

The compound interacts with its targets (CB1 and CB2 receptors) by binding to them with high affinity . The binding of JWH-122 5-Methylnaphthyl Isomer to these receptors triggers a series of biochemical reactions that lead to its physiological effects .

Biochemical Pathways

It is known that the activation of cb1 and cb2 receptors can influence the function of various neurotransmitters and signaling pathways .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics influenced by factors such as route of administration, dose, and individual patient characteristics .

Result of Action

The molecular and cellular effects of JWH-122 5-Methylnaphthyl Isomer’s action are largely dependent on its interaction with the CB1 and CB2 receptors. This interaction can lead to a variety of physiological effects, including alterations in pain sensation, mood, and memory .

Action Environment

The action, efficacy, and stability of JWH-122 5-Methylnaphthyl Isomer can be influenced by various environmental factors. These may include the presence of other drugs or substances, the physiological state of the individual, and the specific characteristics of the target receptors .

properties

IUPAC Name |

(5-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO/c1-3-4-7-16-26-17-23(21-11-5-6-15-24(21)26)25(27)22-14-9-12-19-18(2)10-8-13-20(19)22/h5-6,8-15,17H,3-4,7,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYMFNUISGWLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C(C=CC=C43)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017310 | |

| Record name | JWH-122 5-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1391052-02-0 | |

| Record name | (5-Methyl-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1391052-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JWH-122 5-methyl isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-122 5-Methylnaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-122 5-METHYL ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSX8V5EY8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: Can the JWH-122 5-methylnaphthyl isomer be differentiated from JWH-122 and other isomers using standard Liquid Chromatography Tandem Mass Spectrometry Triple Quadrupole (LC-MS/MS) methods?

A1: No. The research article states that differentiating JWH-122 from its 5-methylnaphthyl isomer and other JWH-122 isomers using LC-MS/MS is not possible. This is because these compounds share the same molecular weight and produce identical product ions during analysis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluorobicyclo[1.1.1]pentane-1-carbonyl chloride](/img/structure/B588600.png)

![5H-Cyclopenta[e]pyrido[1,2-c][1,3]oxazine,decahydro-7-methyl-,(3a-alpha-,7-alpha-,10a-alpha-,10b-alp](/img/no-structure.png)

![2-[(4-Methylpentanoyl)amino]butanoic acid](/img/structure/B588614.png)